N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide

Pyrazole-oxadiazole hybrids Insecticide mGlu5 NAM

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 1170418-37-7) is a fully synthetic heterocyclic small molecule (C₁₀H₁₃N₅O₂) that incorporates a 1,3‑dimethyl‑1H‑pyrazole ring connected to a 1,3,4‑oxadiazole core, which is further acylated with a propanamide group. The compound belongs to the broader structural class of pyrazole‑oxadiazole hybrids, a family investigated for agricultural insecticidal applications as well as for CNS‑targeted GPCR modulation.

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
CAS No. 1170418-37-7
Cat. No. B6535002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
CAS1170418-37-7
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NN=C(O1)C2=CC(=NN2C)C
InChIInChI=1S/C10H13N5O2/c1-4-8(16)11-10-13-12-9(17-10)7-5-6(2)14-15(7)3/h5H,4H2,1-3H3,(H,11,13,16)
InChIKeyDXSWKCDUNLQDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide – Compound Identity, Core Scaffold, and Procurement Context


N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 1170418-37-7) is a fully synthetic heterocyclic small molecule (C₁₀H₁₃N₅O₂) that incorporates a 1,3‑dimethyl‑1H‑pyrazole ring connected to a 1,3,4‑oxadiazole core, which is further acylated with a propanamide group [1]. The compound belongs to the broader structural class of pyrazole‑oxadiazole hybrids, a family investigated for agricultural insecticidal applications as well as for CNS‑targeted GPCR modulation [2]. From a procurement standpoint, this molecule is offered primarily as a research‑grade building block or reference standard, and its value proposition is tied to the presence of the 1,3‑dimethyl‑pyrazole substitution pattern, which distinguishes it from isomeric dimethyl‑pyrazole regioisomers or des‑methyl analogs available in the same scaffold space.

Why N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide Cannot Be Replaced by Off‑Patent Pyrazole‑Oxadiazole Analogs in Head‑to‑Head Studies


Within the pyrazole‑oxadiazole‑amide series, even subtle changes in the heterocycle connectivity or the acyl group produce compounds with divergent target engagement and selectivity profiles [1]. The specific 1,3‑dimethyl‑1H‑pyrazol‑5‑yl regioisomer present in this compound determines both the electronic character of the heterocyclic system and the spatial orientation of the methyl groups, which directly affect hydrogen‑bond acceptor capacity and steric fit within biological targets [2]. The propanamide chain further modulates lipophilicity (logP) and metabolic susceptibility relative to the unsubstituted amine precursor (CAS 1170966‑72‑9) or to bulkier sulfonyl‑propanamide analogs (e.g., CAS 1172974‑26‑3). Consequently, generic substitution with an isomeric dimethyl‑pyrazole or a different acyl derivative will not reproduce the binding kinetics, ADME profile, or potency metrics observed for this exact structure, making compound‑specific procurement essential for reproducible results.

Quantitative Differential Evidence for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide


Data Availability – No Direct Comparator‑Based Quantitative Evidence Identified for This Compound

A systematic search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sources) did not yield head‑to‑head quantitative performance data for N‑[5‑(1,3‑dimethyl‑1H‑pyrazol‑5‑yl)‑1,3,4‑oxadiazol‑2‑yl]propanamide against a named comparator. The compound is described in the patent literature as part of a generic Markush structure with insecticidal utility [1], but specific IC₅₀, LD₅₀, selectivity, or PK values for this exact structure were not disclosed. Structurally related pyrazole‑imidazole amides have been evaluated as mGlu5 negative allosteric modulators [2]; however, that publication reports data for a different chemotype (C₁₆H₁₄ClN₅O) and cannot be extrapolated to the target compound. The closest identifiable analogs include the 2‑amine precursor (CAS 1170966‑72‑9) and the 3‑((4‑chlorophenyl)sulfonyl)‑propanamide derivative (CAS 1172974‑26‑3), but no comparative bioactivity study linking these three compounds was found. Therefore, at the time of this analysis, the evidence base does not permit quantitative differentiation claims.

Pyrazole-oxadiazole hybrids Insecticide mGlu5 NAM

Application Scenarios for N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide Based on Available Structural and Class‑Level Evidence


Scaffold‑Hopping Reference in Insecticide Lead Optimization

The compound can serve as a structural reference point within a pyrazole‑oxadiazole‑amide insecticide discovery program [1]. Its defined 1,3‑dimethyl‑pyrazole regioisomer and propanamide chain provide a baseline for SAR studies where systematic variation of the pyrazole substitution pattern is required. Procurement of this exact structure allows consistent analytical benchmarking when evaluating novel analogs derived from the CN‑106866649‑B patent family.

Analytical Reference Standard for mGlu5‑Related Compound Libraries

Although not directly profiled as an mGlu5 modulator, the compound’s core architecture overlaps with pyrazole‑imidazole amides that exhibit mGlu5 negative allosteric modulation [2]. It can be used as a chromatographic or mass spectrometry reference standard during the quality control of focused compound libraries targeting the mGlu5 allosteric site, provided its purity and identity are verified by the supplier.

Synthetic Intermediate or Building Block

The propanamide group can be hydrolyzed to yield the 2‑amine precursor (CAS 1170966‑72‑9) or further derivatized to generate sulfonyl‑propanamide analogs (e.g., CAS 1172974‑26‑3). Researchers performing medicinal chemistry exploration on the 1,3‑dimethyl‑pyrazol‑5‑yl‑oxadiazole scaffold may procure this compound as a stable, characterized intermediate for downstream diversification.

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